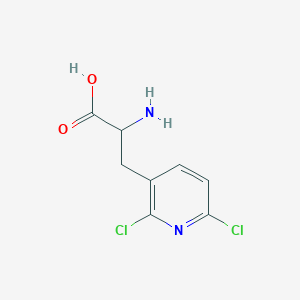
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H8Cl2N2O2 It is a derivative of propanoic acid, featuring an amino group and a dichloropyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid typically involves the reaction of 2,6-dichloropyridine with an appropriate amino acid derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,6-dichloropyridine is reacted with an amino acid ester in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The dichloropyridinyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the dichloropyridinyl group may yield partially or fully dechlorinated products.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid
- 2-Amino-3-(2,6-dichloropyridin-5-yl)propanoic acid
- 2-Amino-3-(2,6-dichloropyridin-6-yl)propanoic acid
Uniqueness
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid is unique due to the specific positioning of the dichloropyridinyl group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s binding affinity to molecular targets and its overall stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H8Cl2N2O2 |
|---|---|
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
2-amino-3-(2,6-dichloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14/h1-2,5H,3,11H2,(H,13,14) |
InChI-Schlüssel |
UNKGNUUNKARERE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CC(C(=O)O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)
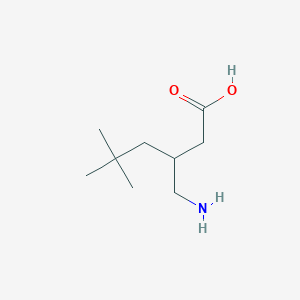
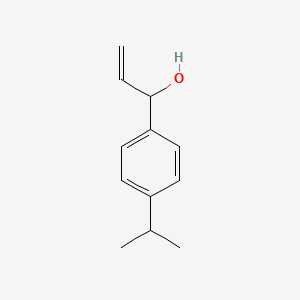
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)

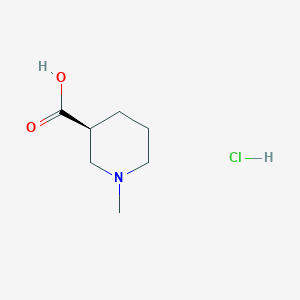
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)

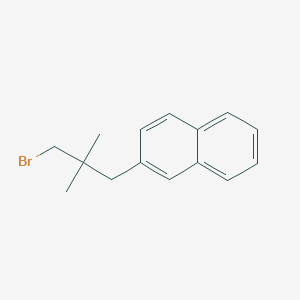
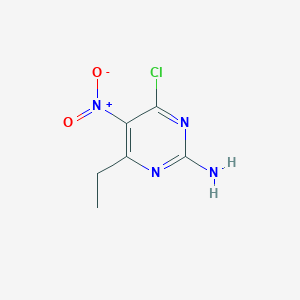
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)
